molecular formula C15H16F3N5 B7056306 N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine

N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B7056306
M. Wt: 323.32 g/mol
InChI Key: TTYMTFMXURJFNO-UHFFFAOYSA-N
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Description

N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core with a trifluoromethyl group at the 6-position and a piperidin-1-ylpyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine typically involves multi-step organic reactions

    Preparation of Pyridazin-3-amine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions (e.g., in the presence of a base and a catalyst).

    Attachment of Piperidin-1-ylpyridin-3-yl Substituent: This can be done through nucleophilic substitution reactions, where the pyridazin-3-amine core reacts with a piperidin-1-ylpyridin-3-yl halide or similar derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It may be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidin-1-ylpyridin-3-yl substituent can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(6-piperidin-1-ylpyridin-3-yl)-6-methylpyridazin-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(6-piperidin-1-ylpyridin-3-yl)-6-chloropyridazin-3-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5/c16-15(17,18)12-5-6-13(22-21-12)20-11-4-7-14(19-10-11)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYMTFMXURJFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)NC3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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